(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
Description
(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a secondary amine featuring a 4-methoxybenzyl group linked to a 2-morpholin-4-yl-ethyl moiety. Morpholine rings are known for enhancing solubility and bioavailability in medicinal chemistry, while methoxy groups on aromatic systems often influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPJMCOJMZMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction can be conducted in a solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and other functionalized derivatives .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs aimed at treating various diseases, including neurological disorders and cancers .
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and similarities among morpholine-containing amines:
Key Observations :
- Substituent Position : The position of methoxy groups (e.g., 4-OCH3 vs. 2-OCH3) affects electronic properties and steric interactions. For example, 2-methoxy substitution may hinder aromatic π-stacking compared to 4-methoxy .
- Functional Bridges : Ethoxy bridges (as in ) introduce flexibility, which may enhance binding to certain biological targets.
Biological Activity
(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound with a complex structure that suggests potential therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and pharmacokinetics.
Chemical Structure and Properties
The compound has the molecular formula C₁₅H₂₄N₂O and a molecular weight of approximately 248.37 g/mol. Its structure features a methoxy group attached to a benzyl moiety and an ethylamine chain linked to a morpholine ring. This combination of functional groups is commonly associated with bioactive compounds, enhancing its potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially acting against various bacterial strains. The presence of the methoxy group may enhance its solubility and bioavailability, contributing to its efficacy.
- Anticancer Activity : Investigations into the compound's anticancer properties reveal its ability to modulate cellular signaling pathways. It has been shown to interact with specific enzymes or receptors that play critical roles in cancer progression. For instance, it may induce apoptosis in cancer cells or inhibit cell proliferation.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to involve:
- Receptor Interaction : The compound may bind to various receptors or enzymes, altering their activity and influencing cellular responses.
- Signaling Pathway Modulation : By affecting key signaling pathways, it could potentially reverse drug resistance in cancer cells or enhance the efficacy of existing treatments.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The methoxy group likely enhances the compound's solubility, facilitating better absorption in biological systems.
- Metabolism : The metabolism of this compound may involve typical pathways for amines, including oxidation and conjugation reactions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
